molecular formula C15H17BrN6OS B269677 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide

Cat. No.: B269677
M. Wt: 409.3 g/mol
InChI Key: RVARBCZSZGAFRY-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the carbothioyl group under specific reaction conditions, such as the use of thionyl chloride or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C15H17BrN6OS

Molecular Weight

409.3 g/mol

IUPAC Name

4-bromo-1-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H17BrN6OS/c1-20-10-11(16)13(19-20)14(23)18-15(24)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,23,24)

InChI Key

RVARBCZSZGAFRY-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3)Br

Origin of Product

United States

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